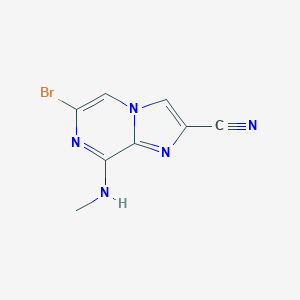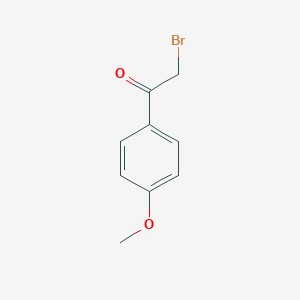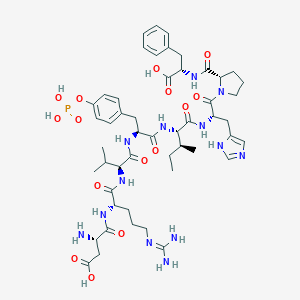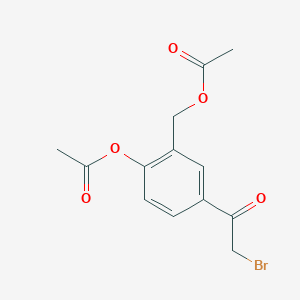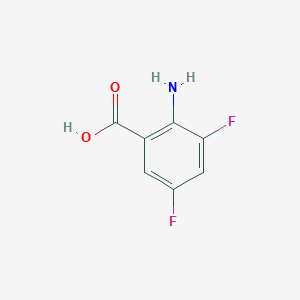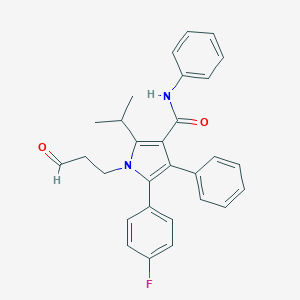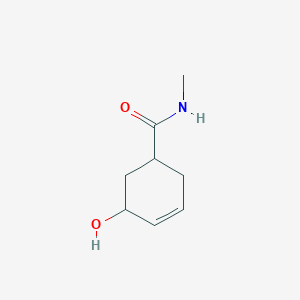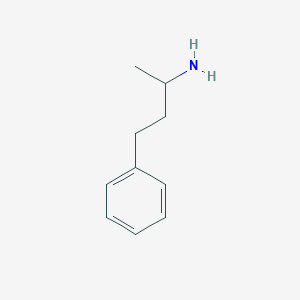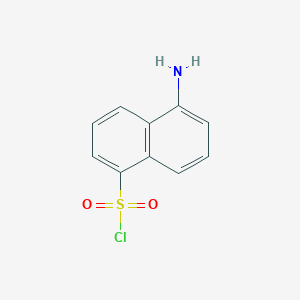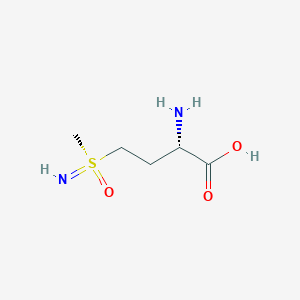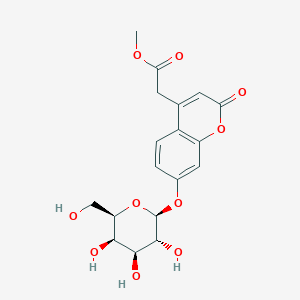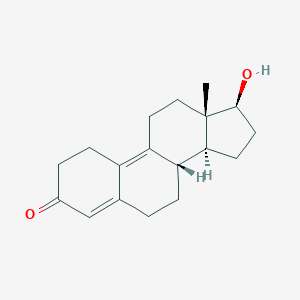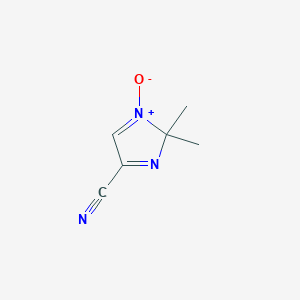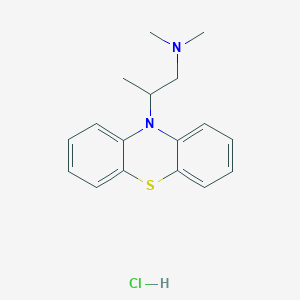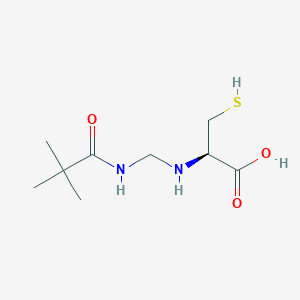
Trimethylacetamidomethylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylacetamidomethylcysteine, also known as TMAO, is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. TMAO is formed in the liver through the oxidation of trimethylamine-N-oxide (TMAO) by flavin-containing monooxygenase 3 (FMO3). TMAO has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions.
Mécanisme D'action
The exact mechanism of action of Trimethylacetamidomethylcysteine is not fully understood. However, it is believed that Trimethylacetamidomethylcysteine may promote the development of cardiovascular disease by increasing the deposition of cholesterol in the arterial wall and promoting the formation of atherosclerotic plaques. Trimethylacetamidomethylcysteine may also promote inflammation and oxidative stress, both of which are known to contribute to the development of cardiovascular disease.
Effets Biochimiques Et Physiologiques
Trimethylacetamidomethylcysteine has been shown to have a variety of biochemical and physiological effects. Studies have shown that Trimethylacetamidomethylcysteine can alter lipid metabolism, promote inflammation, and increase oxidative stress. Trimethylacetamidomethylcysteine has also been shown to affect the function of various organs, including the liver, kidneys, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylacetamidomethylcysteine is a useful tool for studying the pathogenesis of various diseases. It can be used to induce the development of cardiovascular disease and kidney disease in animal models. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments. Trimethylacetamidomethylcysteine is a small molecule that can easily diffuse across cell membranes, which can make it difficult to target specific tissues or organs. Additionally, Trimethylacetamidomethylcysteine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on Trimethylacetamidomethylcysteine. One area of interest is the development of therapies that target Trimethylacetamidomethylcysteine to prevent the development of cardiovascular disease and kidney disease. Another area of interest is the development of new methods for synthesizing and measuring Trimethylacetamidomethylcysteine. Additionally, further research is needed to fully understand the mechanism of action of Trimethylacetamidomethylcysteine and its effects on various organs and systems in the body.
Conclusion:
In conclusion, Trimethylacetamidomethylcysteine is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. Trimethylacetamidomethylcysteine is synthesized in the liver and has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has a variety of biochemical and physiological effects and is a useful tool for studying the pathogenesis of various diseases. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments, and further research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
Trimethylacetamidomethylcysteine can be synthesized in the laboratory using a variety of methods. One common method involves the oxidation of Trimethylacetamidomethylcysteine with hydrogen peroxide or other oxidizing agents. Another method involves the reaction of Trimethylacetamidomethylcysteine with various reagents, such as acetic anhydride or acetyl chloride, to form Trimethylacetamidomethylcysteine derivatives.
Applications De Recherche Scientifique
Trimethylacetamidomethylcysteine has been the subject of extensive scientific research in recent years. Studies have shown that elevated levels of Trimethylacetamidomethylcysteine in the blood are associated with an increased risk of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has also been shown to be involved in the regulation of lipid metabolism and the immune system.
Propriétés
Numéro CAS |
125700-47-2 |
|---|---|
Nom du produit |
Trimethylacetamidomethylcysteine |
Formule moléculaire |
C9H18N2O3S |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Clé InChI |
UBENVAHPSYMDLE-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O |
SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
SMILES canonique |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
Synonymes |
Cys-Tacm trimethylacetamidomethylcysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



